molecular formula C10H14ClN3O2 B569524 (S)-4-(4-Hydrazinylbenzyl)oxazolidin-2-one hydrochloride CAS No. 139264-57-6

(S)-4-(4-Hydrazinylbenzyl)oxazolidin-2-one hydrochloride

Cat. No. B569524
M. Wt: 243.691
InChI Key: ANOPNEVQPPHZLO-FVGYRXGTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The pharmaceutical important 4-(4-hydrazinylbenzyl)-1,3-oxazolidin-2-one hydrochloride is condensed with salicylaldehyde in methanol in the presence of sodium methoxide forming schiff base 4-{4-[(2Z)-2-(2-hydroxybenzylidene)hydrazinyl]benzyl}-1,3-oxazolidin-2-one . It is characterized by TLC, FT-IR, and NMR spectroscopy .


Molecular Structure Analysis

The molecular structure of “(S)-4-(4-Hydrazinylbenzyl)oxazolidin-2-one hydrochloride” is defined by its molecular formula C10H14ClN3O2. The average mass is 207.229 Da and the monoisotopic mass is 207.100784 Da .

Scientific Research Applications

  • Antimicrobial Activity against Gram-positive Bacteria

    Oxazolidinones, including derivatives like DA-7218, demonstrated potent activity against various Gram-positive bacteria, including Nocardia and Mycobacterium. DA-7218, specifically, showed effectiveness in treating experimental murine actinomycetoma caused by Nocardia brasiliensis, suggesting potential for treating infections caused by similar pathogens (Espinoza-González et al., 2008).

  • Potent Antituberculosis Activity

    Studies comparing oxazolidinones like PNU-100480 and linezolid revealed that PNU-100480 exhibited more potent bactericidal activity against Mycobacterium tuberculosis. This indicates the potential of oxazolidinones, possibly including (S)-4-(4-Hydrazinylbenzyl)oxazolidin-2-one hydrochloride, to significantly shorten the duration of therapy for both drug-susceptible and multidrug-resistant tuberculosis (Williams et al., 2008).

Neuropharmacological Effects

Oxazolidinone derivatives have also been researched for their neuropharmacological effects:

  • Effects on Central Nervous System (CNS): Certain oxazolidinone derivatives like MLV-6976 demonstrated significant reduction in the severity of decerebrate rigidity in rats, indicating a potential role in managing conditions associated with increased CNS activities. These findings suggest that oxazolidinones might act on the brainstem or higher brain levels without significantly affecting the spinal cord or peripheral nervous system (Masaki & Shinozaki, 1986).

Antioxidase Inhibition and Antidepressant Activity

Oxazolidinones have been studied for their effects on enzyme inhibition and potential antidepressant activity:

  • Inhibition of Monoamine Oxidase (MAO)

    Furazolidone, a nitrofuran derivative containing the 3-amino-2-oxazolidinone moiety, showed significant inhibition of liver mitochondrial MAO in rats after oral administration. This suggests that derivatives of oxazolidinones could potentially be explored for their MAO inhibitory effects and their potential applications in neuropsychiatric disorders (Stern et al., 1967).

  • Effects on Serotonin Metabolism

    Another oxazolidinone derivative, AS-8, showed the capability of stimulating serotonin (5-HT) synthesis in mammalian brains, indicating a potential antidepressant effect. This highlights the possible therapeutic applications of oxazolidinones in treating depression or other mood disorders (Chilmonczyk, 1995).

properties

IUPAC Name

(4S)-4-[(4-hydrazinylphenyl)methyl]-1,3-oxazolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2.ClH/c11-13-8-3-1-7(2-4-8)5-9-6-15-10(14)12-9;/h1-4,9,13H,5-6,11H2,(H,12,14);1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANOPNEVQPPHZLO-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)O1)CC2=CC=C(C=C2)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](NC(=O)O1)CC2=CC=C(C=C2)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-(4-Hydrazinylbenzyl)oxazolidin-2-one hydrochloride

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